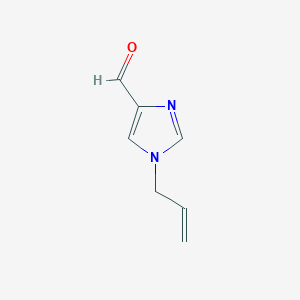

1-Allyl-1H-imidazole-4-carbaldehyde

CAS No.: 88091-38-7

Cat. No.: VC20335513

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88091-38-7 |

|---|---|

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | 1-prop-2-enylimidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2 |

| Standard InChI Key | JTHDSQTVTRRLSJ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN1C=C(N=C1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-prop-2-enylimidazole-4-carbaldehyde, reflects its structure: an imidazole ring substituted with an allyl (prop-2-enyl) group at the 1-position and an aldehyde (-CHO) group at the 4-position. The planar imidazole ring contributes aromatic stability, while the allyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions, respectively.

Key Structural Features:

-

Imidazole Core: Aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

-

Allyl Substituent: A three-carbon chain with a terminal double bond (C=CH₂), enabling conjugation and participation in cycloaddition or polymerization reactions.

-

Aldehyde Functional Group: A polar, electron-deficient carbonyl group amenable to condensation, oxidation, or reduction reactions.

The canonical SMILES representation, C=CCN1C=C(N=C1)C=O, further clarifies the connectivity of atoms.

Synthetic Routes and Optimization Strategies

Challenges and Yield Optimization

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions.

-

Aldehyde Stability: Preventing oxidation or polymerization of the aldehyde group during synthesis.

Yield improvements may involve:

-

Catalytic Systems: Transition metal catalysts (e.g., palladium) for efficient allylation.

-

Protective Groups: Temporarily masking the aldehyde during reactive steps.

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality makes it valuable for constructing pharmacophores:

-

Aldehyde Group: Participates in Schiff base formation with amines, enabling access to imine-linked frameworks.

-

Allyl Group: Undergoes Heck coupling or thiol-ene reactions for carbon-carbon bond formation.

Example Reaction: Condensation with Amines

Reaction with primary amines yields imine derivatives, which can be reduced to secondary amines or cyclized into heterocycles:

| Compound | IC₅₀ (µM) SISO | IC₅₀ (µM) RT-112 |

|---|---|---|

| 4e | 2.87 ± 0.41 | 3.06 ± 0.38 |

| 5k | 3.42 ± 0.58 | 5.59 ± 0.66 |

| Cisplatin | 0.24 ± 0.06 | 1.22 ± 0.13 |

Biological and Pharmacological Insights

Mechanism of Action Hypotheses

The allyl and aldehyde groups may contribute to bioactivity through:

-

Electrophilic Reactivity: Covalent modification of cysteine residues in target proteins.

-

Intercalation: Planar imidazole ring interacting with DNA or RNA bases.

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Asymmetric Catalysis: Developing enantioselective routes to chiral imidazole derivatives.

-

Polymer Chemistry: Incorporating the allyl group into conductive or biodegradable polymers.

Targeted Biological Studies

-

Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity.

-

In Vivo Models: Evaluating pharmacokinetics and toxicity in animal studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume